

A Comparative Guide to the Specificity of Veratridine for NaV1.x Channels

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Compound of Interest

Compound Name: Veratridine

Cat. No.: B1662332

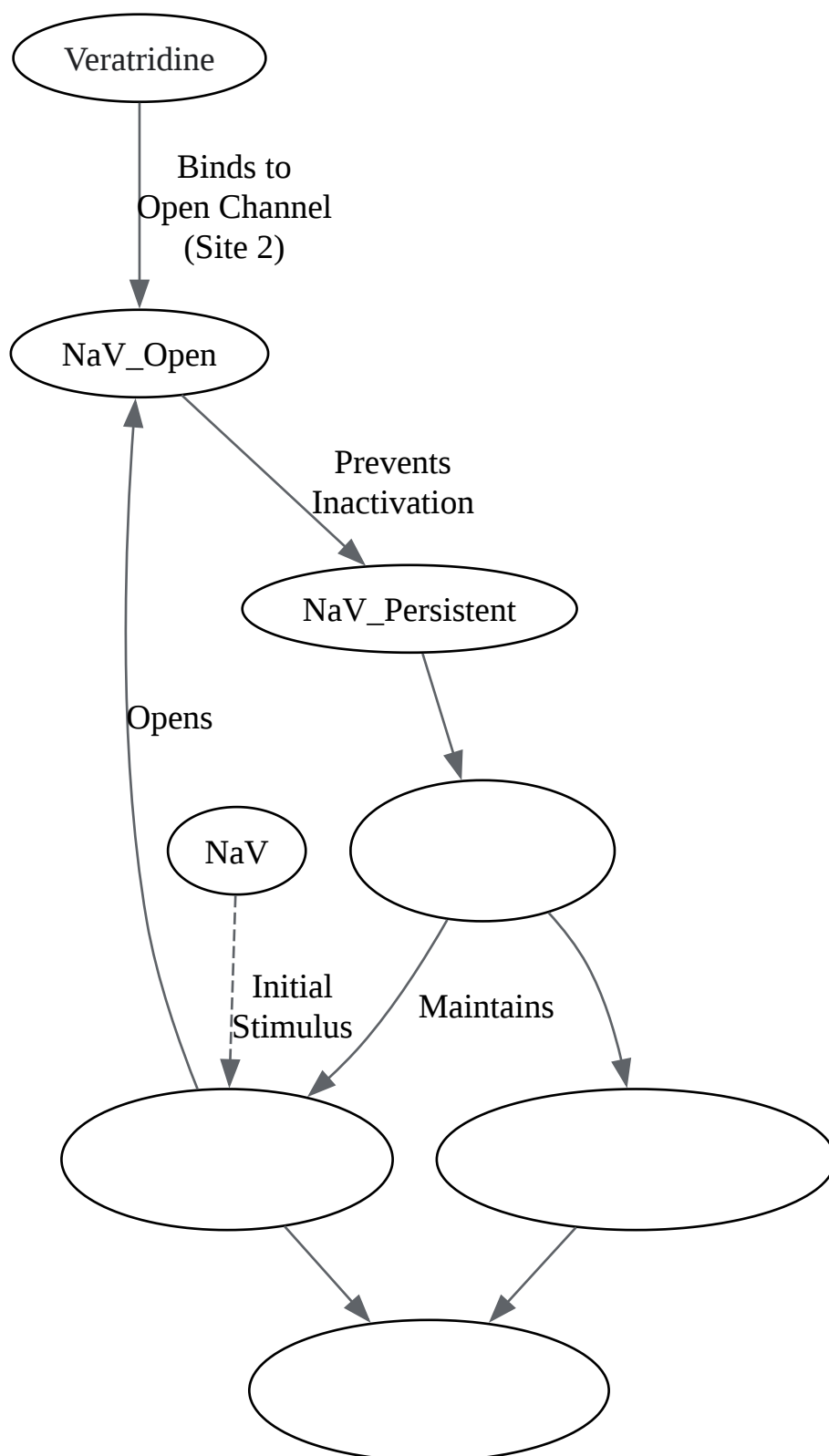
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This guide provides an objective comparison of the specificity of **veratridine**, a well-known neurotoxin, across various voltage-gated sodium channel (NaV1.x) subtypes. The information presented herein is supported by experimental data to aid in the design and interpretation of research involving this compound.

Mechanism of Action

Veratridine is a steroidal alkaloid neurotoxin that acts as a voltage-gated sodium channel opener.^[1] It binds to site 2 on the channel, a site also recognized by other toxins like batrachotoxin and aconitine.^[2] This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions (Na⁺), prolonged cell membrane depolarization, and an increase in intracellular calcium levels.^{[2][3]} This sustained activation ultimately results in increased nerve excitability.^[2] The binding of **veratridine** is state-dependent, meaning it preferentially binds to channels that are already in the open state.^[3]



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Caption: Workflow for assessing **veratridine** specificity.

Conclusion

Veratridine acts as a broad activator of NaV1.x channel subtypes, generally in the low micromolar range. While it is not a subtype-selective tool, it remains valuable for studying the general properties of sodium channels and for its use in establishing functional assays where channel activation is required. Researchers using **veratridine** should be aware of its dual agonist/antagonist effects on sustained and peak currents, respectively, and its general lack of specificity when interpreting results. For studies requiring subtype selectivity, other more specific pharmacological tools should be considered.

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References

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